molecular formula C5H4ClN3O B13699950 N-Hydroxypyrazine-2-carbimidoyl chloride

N-Hydroxypyrazine-2-carbimidoyl chloride

Cat. No.: B13699950
M. Wt: 157.56 g/mol
InChI Key: PXWOYXZGSHTRLW-UHFFFAOYSA-N
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Description

N-Hydroxypyrazine-2-carbimidoyl chloride is a chemical compound with the molecular formula C5H4ClN3O. It is known for its reactivity and is used in various chemical synthesis processes. This compound is characterized by the presence of a hydroxyl group attached to a pyrazine ring, along with a carbimidoyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxypyrazine-2-carbimidoyl chloride can be synthesized through the reaction of N’-hydroxypyrazine-2-carboximidamide with sodium chloride, hydrochloric acid, and acetic acid at low temperatures. The reaction mixture is stirred until it becomes transparent .

Industrial Production Methods: Industrial production methods for this compound typically involve the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: This compound can also be reduced under specific conditions to yield different reduced forms.

    Substitution: this compound is reactive in substitution reactions, where the chloride group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

N-Hydroxypyrazine-2-carbimidoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Hydroxypyrazine-2-carbimidoyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes and proteins, leading to modifications in their activity and function.

Comparison with Similar Compounds

  • N-Hydroxypyrazine-2-carboximidamide
  • N-Hydroxypyrazine-2-carboxylic acid
  • N-Hydroxypyrazine-2-carboxamide

Comparison: N-Hydroxypyrazine-2-carbimidoyl chloride is unique due to the presence of the carbimidoyl chloride functional group, which imparts distinct reactivity compared to its analogs. For instance, N-Hydroxypyrazine-2-carboximidamide lacks the chloride group, making it less reactive in substitution reactions. Similarly, N-Hydroxypyrazine-2-carboxylic acid and N-Hydroxypyrazine-2-carboxamide have different functional groups, leading to variations in their chemical behavior and applications .

Properties

Molecular Formula

C5H4ClN3O

Molecular Weight

157.56 g/mol

IUPAC Name

N-hydroxypyrazine-2-carboximidoyl chloride

InChI

InChI=1S/C5H4ClN3O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H

InChI Key

PXWOYXZGSHTRLW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(=NO)Cl

Origin of Product

United States

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